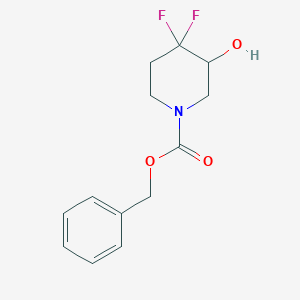

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a novel compound with potential applications in various fields of research and industry. This compound is a piperidine derivative, characterized by the presence of a benzyl group, two fluorine atoms, and a hydroxyl group attached to the piperidine ring. Its unique structure imparts distinct physical, chemical, and biological properties, making it a subject of interest for scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as amines and aldehydes.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Hydroxylation: The hydroxyl group is introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, purification methods, and waste management practices .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the piperidine ring to a more saturated form.

Substitution: The fluorine atoms and benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its unique structural features allow for modifications that can enhance pharmacological properties.

Key Applications:

- Synthesis of Receptor Agonists and Antagonists: This compound is utilized as a precursor in the synthesis of selective receptor modulators. For instance, it has been used in developing selective 5-HT(4) serotonin receptor agonists, which are known to enhance gastrointestinal motility without significant side effects .

- Neurological Disorders Treatment: Compounds derived from benzyl 4,4-difluoro-3-hydroxypiperidine have shown promise in treating neurological and psychiatric disorders by modulating muscarinic acetylcholine receptors (M4 subtype). This modulation is linked to potential therapeutic effects in conditions like schizophrenia and Alzheimer's disease .

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a therapeutic agent. Research has demonstrated its ability to interact with various neurotransmitter systems, making it a candidate for further investigation.

Pharmacological Properties:

- Muscarinic Acetylcholine Receptor Modulation: Studies indicate that this compound can act as an allosteric modulator of M4 muscarinic receptors, which are implicated in cognitive functions and neuroprotection .

- Antidepressant Activity: Some derivatives have been evaluated for their antidepressant-like effects in animal models, suggesting a role in mood regulation through serotonergic pathways .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in drug development:

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of 5-HT(4) Agonists | Demonstrated enhanced gastrointestinal motility with minimal side effects. |

| Study B | M4 Receptor Modulation | Showed potential for treating schizophrenia through modulation of cognitive functions. |

| Study C | Antidepressant Activity | Indicated efficacy in improving mood-related behaviors in rodent models. |

Mecanismo De Acción

The mechanism of action of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Compounds like 4-hydroxypiperidine, 4-fluoropiperidine, and benzyl piperidine share structural similarities.

Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid and tryptophan derivatives, exhibit similar biological activities.

Uniqueness

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate stands out due to the presence of both fluorine atoms and a hydroxyl group on the piperidine ring. This unique combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. As a piperidine derivative, it features a unique structure that includes both fluorine atoms and a hydroxyl group, which contribute to its distinct chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Structure : The compound consists of a piperidine ring with a benzyl group, two fluorine substituents at the 4-position, and a hydroxyl group at the 3-position.

- CAS Number : 1334417-91-2

- Molecular Formula : C12H14F2N2O3

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. The presence of fluorine enhances its binding affinity, allowing it to modulate enzyme activity effectively. Key areas of investigation include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in critical biochemical pathways. For instance, studies have indicated that it may inhibit tyrosinase, an enzyme vital for melanin biosynthesis, which is significant in cosmetic and therapeutic applications .

- Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways related to inflammation and other physiological processes.

Therapeutic Potential

Research into the therapeutic applications of this compound has identified several promising areas:

- Anti-inflammatory Properties : Initial studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

- Anticancer Activity : There is ongoing research into its potential anticancer properties, particularly regarding its ability to inhibit cell proliferation in certain cancer types.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl 4-Hydroxypiperidine | Similar piperidine structure | Moderate enzyme inhibition |

| Fluorinated Piperidines | Varies based on substitution | Varies; some exhibit high receptor binding affinity |

| Indole Derivatives | Different core structure | Anticancer and anti-inflammatory activities |

The unique combination of structural features in this compound distinguishes it from other piperidine derivatives, enhancing its potential as a therapeutic agent.

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various hydroxypiperidine derivatives on tyrosinase activity. This compound was included in the analysis and showed significant inhibition with an IC50 value indicating competitive inhibition against tyrosinase . This finding underscores its potential use in cosmetic formulations aimed at skin protection.

Case Study 2: Anticancer Research

In vitro studies have been conducted to assess the anticancer properties of this compound. Preliminary results indicate that it can reduce cell viability in specific cancer cell lines by inducing apoptosis. Further mechanistic studies are required to elucidate the pathways involved.

Propiedades

IUPAC Name |

benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO3/c14-13(15)6-7-16(8-11(13)17)12(18)19-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIARRZWPANTDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(F)F)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.